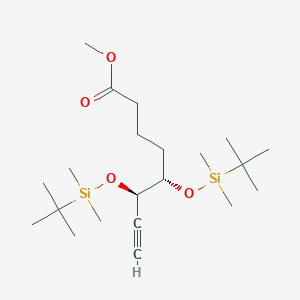
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate is a complex organic compound characterized by its unique structure, which includes tert-butyldimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate involves its interaction with various molecular targets. The tert-butyldimethylsilyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites. This protection-deprotection strategy is crucial in multi-step organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)hex-7-ynoate
- Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)dec-7-ynoate
Uniqueness
Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate is unique due to its specific chain length and the presence of two tert-butyldimethylsilyl-protected hydroxyl groups. This makes it particularly useful in selective synthetic applications where protection of hydroxyl groups is necessary.
Propriétés
Formule moléculaire |
C21H42O4Si2 |
|---|---|
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
methyl (5S,6R)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]oct-7-ynoate |
InChI |
InChI=1S/C21H42O4Si2/c1-13-17(24-26(9,10)20(2,3)4)18(15-14-16-19(22)23-8)25-27(11,12)21(5,6)7/h1,17-18H,14-16H2,2-12H3/t17-,18+/m1/s1 |
Clé InChI |
QAKWDRUHDGVLPY-MSOLQXFVSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H](CCCC(=O)OC)[C@@H](C#C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CCCC(=O)OC)C(C#C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12820170.png)
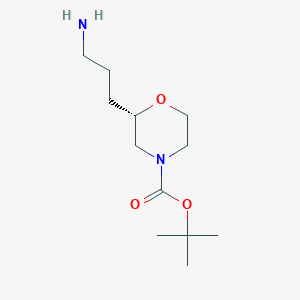
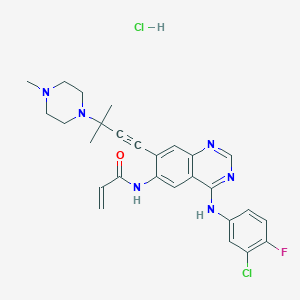


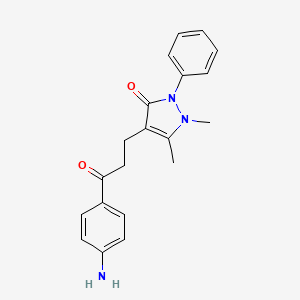
![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
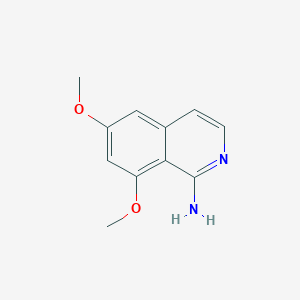
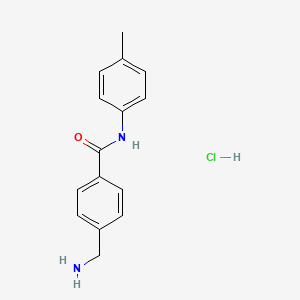
![Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B12820226.png)
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
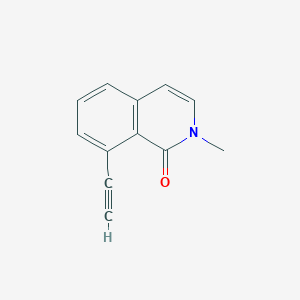
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
